molecular formula C6H2F5N B581092 3,6-Difluoro-2-(trifluoromethyl)pyridine CAS No. 1099597-92-8

3,6-Difluoro-2-(trifluoromethyl)pyridine

Cat. No.: B581092
CAS No.: 1099597-92-8
M. Wt: 183.081
InChI Key: GOFPGPTXLNVIQI-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the pyridine ring.

Mechanism of Action

Target of Action

3,6-Difluoro-2-(trifluoromethyl)pyridine and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mode of Action

The mode of action of this compound involves the introduction of trifluoromethylpyridine groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Biochemical Pathways

It’s known that the compound plays a fundamental role in the development of many agrochemical and pharmaceutical compounds .

Result of Action

The result of the action of this compound is the development of compounds with unique biological properties . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Action Environment

It’s known that the compound is used in the development of agrochemical and pharmaceutical compounds , suggesting that its action, efficacy, and stability could be influenced by various environmental factors related to these fields.

Preparation Methods

The synthesis of 3,6-Difluoro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine or fluorine-containing reagents. Another method includes the assembly of the pyridine ring from trifluoromethyl-containing building blocks . Industrial production often relies on optimized reaction conditions to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

3,6-Difluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include organometallic compounds, halogenating agents, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,6-Difluoro-2-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

  • 2,6-Difluoropyridine
  • 2,4,6-Trifluoropyridine
  • 2,5-Difluoro-3-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms and trifluoromethyl groups. The unique arrangement of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3,6-difluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFPGPTXLNVIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653371
Record name 3,6-Difluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-92-8
Record name 3,6-Difluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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